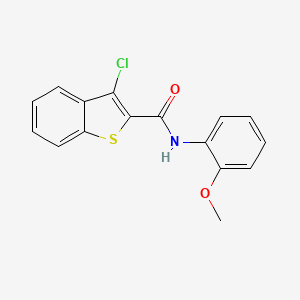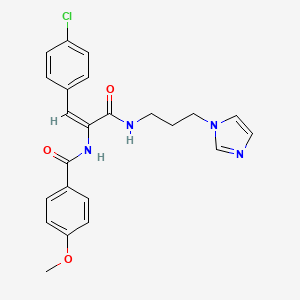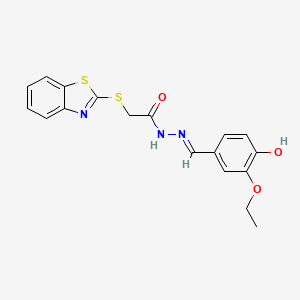![molecular formula C24H24Br2N2O3S B11988259 N-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B11988259.png)
N-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of N-(3-(3,6-DI-BR-9H-CARBAZOL-9-YL)-2-HO-PROPYL)-N-ET-4-METHYLBENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the carbazole derivative. The synthetic route includes:
Hydroxylation: The addition of a hydroxyl group to the propyl chain.
Sulfonamide Formation: The reaction of the hydroxylated intermediate with 4-methylbenzenesulfonyl chloride to form the final sulfonamide product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
化学反応の分析
N-(3-(3,6-DI-BR-9H-CARBAZOL-9-YL)-2-HO-PROPYL)-N-ET-4-METHYLBENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms in the carbazole ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-(3-(3,6-DI-BR-9H-CARBAZOL-9-YL)-2-HO-PROPYL)-N-ET-4-METHYLBENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of N-(3-(3,6-DI-BR-9H-CARBAZOL-9-YL)-2-HO-PROPYL)-N-ET-4-METHYLBENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
N-(3-(3,6-DI-BR-9H-CARBAZOL-9-YL)-2-HO-PROPYL)-N-ET-4-METHYLBENZENESULFONAMIDE can be compared with other similar compounds, such as:
- N-(3-(3,6-DICHLORO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL)-N- (2-HYDROXYETHYL)-4-METHYLBENZENESULFONAMIDE
- N-(3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL)-N-(4-METHOXYPHENYL)-4-METHYLBENZENESULFONAMIDE
- N-(3-(3,6-DICHLORO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL)-N-(4-METHOXYPHENYL)-4-METHYLBENZENESULFONAMIDE .
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical properties and potential applications. The uniqueness of N-(3-(3,6-DI-BR-9H-CARBAZOL-9-YL)-2-HO-PROPYL)-N-ET-4-METHYLBENZENESULFONAMIDE lies in its specific bromine substitutions and the resulting chemical behavior.
特性
分子式 |
C24H24Br2N2O3S |
|---|---|
分子量 |
580.3 g/mol |
IUPAC名 |
N-[3-(3,6-dibromocarbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C24H24Br2N2O3S/c1-3-27(32(30,31)20-8-4-16(2)5-9-20)14-19(29)15-28-23-10-6-17(25)12-21(23)22-13-18(26)7-11-24(22)28/h4-13,19,29H,3,14-15H2,1-2H3 |
InChIキー |
AYNPYUMCMJYNLD-UHFFFAOYSA-N |
正規SMILES |
CCN(CC(CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O)S(=O)(=O)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(4-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B11988178.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11988180.png)


![4-{[(E)-(4-bromophenyl)methylidene]amino}benzenesulfonamide](/img/structure/B11988193.png)

![3-[6-hexyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-2-yl]propanoic acid](/img/structure/B11988202.png)

![2-Naphthalenol, 1-[[(2-ethylphenyl)imino]methyl]-](/img/structure/B11988204.png)
![5-(4-Chlorophenyl)-4-{4-[(2-chlorophenyl)(phenyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine](/img/structure/B11988206.png)


![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11988225.png)
![9-Chloro-2-(furan-2-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11988226.png)
